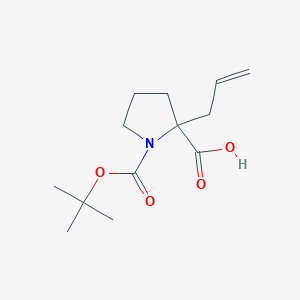![molecular formula C9H13NO2S B1276929 ([2-(Methylamino)ethyl]sulfonyl)benzene CAS No. 404033-91-6](/img/structure/B1276929.png)
([2-(Methylamino)ethyl]sulfonyl)benzene
Übersicht
Beschreibung
“([2-(Methylamino)ethyl]sulfonyl)benzene” is a biochemical used for proteomics research . It is available for purchase from various biochemical suppliers .
Molecular Structure Analysis
The molecular formula of “([2-(Methylamino)ethyl]sulfonyl)benzene” is C9H13NO2S, and its molecular weight is 199.27 . The SMILES string representation is CNCCS(=O)(=O)c1ccccc1 .
Wissenschaftliche Forschungsanwendungen
- Indole Derivatives : ([2-(Methylamino)ethyl]sulfonyl)benzene is structurally related to indole derivatives, which play a crucial role in medicinal chemistry . Researchers explore its potential as a scaffold for designing new drugs targeting specific receptors or enzymes.
- Biochemical Studies : Scientists use this compound as a biochemical tool in proteomics research . Its unique structure allows investigation of protein interactions, post-translational modifications, and enzyme activity.
Medicinal Chemistry and Drug Design
Proteomics Research
Wirkmechanismus
While the specific mechanism of action for “([2-(Methylamino)ethyl]sulfonyl)benzene” is not available, it’s worth noting that many sulfonyl-containing compounds, such as sulfonamides, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-10-7-8-13(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLTCZCXLHCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)



![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)




